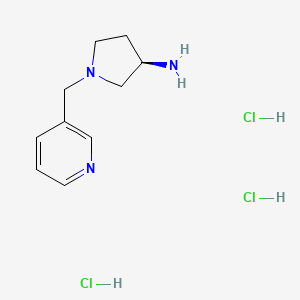

(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride

Description

®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an amine group, and it is commonly used in its trihydrochloride salt form to enhance its stability and solubility.

Properties

IUPAC Name |

(3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H/t10-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTHLAYAUMYMND-FYBBWCNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CN=CC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-3-ylmethyl halide under basic conditions.

Amine Functionalization:

Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the pyridin-3-ylmethyl group.

Reduction: Reduction reactions can target the pyridin-3-ylmethyl group or the amine group.

Substitution: Nucleophilic substitution reactions can occur at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-3-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride: The enantiomer of the compound, which may have different biological activities.

Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

Pyridine derivatives: Compounds with similar pyridine ring structures but different functional groups.

Uniqueness

®-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

(R)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chemical compound that has gained attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring a pyrrolidine ring and a pyridine moiety, has demonstrated potential biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound's IUPAC name is (3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride, with the molecular formula and a molecular weight of approximately 267.67 g/mol. It is typically encountered in its trihydrochloride salt form, which enhances its solubility and stability in biological assays.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.67 g/mol |

| IUPAC Name | (3R)-1-(pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The binding interactions can modulate various cellular pathways, influencing physiological responses. Notably, the compound may act as a ligand for G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, potentially affecting metabolic pathways relevant to various diseases. For instance, compounds with similar structures have been shown to inhibit enzymes involved in neurotransmitter degradation, suggesting a possible role in treating neurological disorders.

2. Receptor Binding

This compound may interact with cannabinoid receptors, particularly CB1, which is implicated in appetite regulation and energy homeostasis. Studies have suggested that compounds targeting CB1 can exhibit anorectic effects, making them candidates for anti-obesity therapies .

3. Antiproliferative Effects

Preliminary studies have demonstrated that derivatives of this compound can exhibit antiproliferative effects against cancer cell lines. For example, related compounds have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting tumor growth without significant toxicity .

Case Study 1: Anti-obesity Potential

A study focused on the modulation of the CB1 receptor revealed that certain analogs of pyridine-containing compounds could reduce food intake and body weight in animal models. This suggests that this compound could be explored further for its anti-obesity potential through similar mechanisms.

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of amine-containing compounds has indicated that they can prevent neurotoxicity induced by beta-amyloid peptides, which are associated with Alzheimer’s disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.